Home > Products > Screening Compounds P41991 > 5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide -

5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Catalog Number: EVT-6181465
CAS Number:
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, including a triazole and a carboxamide functional group. It has garnered interest in medicinal chemistry due to its potential biological activities.

Source

The compound has been synthesized and studied in various research contexts, particularly in relation to its cytotoxic properties and potential as a therapeutic agent. Recent studies have indicated its efficacy as a cyclin-dependent kinase 2 inhibitor, making it relevant in cancer research .

Classification

This compound can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolo[1,5-a]pyrimidines
  • Functional Groups: Carboxamide, Triazole
Synthesis Analysis

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that include:

  1. Formation of the Pyrazole Ring: This is achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  2. Cyclization to Triazolo-Pyrimidine: The intermediate undergoes cyclization with isocyanates or other suitable reagents to form the triazolo-pyrimidine structure.
  3. Functionalization: The final steps often involve the introduction of the methyl and carboxamide groups through nucleophilic substitutions or coupling reactions.

Technical details may include specific reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and catalysts (e.g., triethylamine) employed during synthesis .

Molecular Structure Analysis

The molecular structure of 5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be described as follows:

  • Molecular Formula: C15_{15}H18_{18}N6_{6}O
  • Molecular Weight: Approximately 298.35 g/mol
  • Structural Features:
    • A pyrazole ring connected to a triazole moiety.
    • A carboxamide group at position 6 of the pyrimidine ring.
    • Methyl groups at positions 5 and 7 enhance lipophilicity.

The compound's three-dimensional conformation can be further analyzed using computational modeling techniques such as molecular docking simulations to predict its interaction with biological targets .

Chemical Reactions Analysis

The reactivity of 5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can include:

  • Nucleophilic Substitution Reactions: These are common for introducing functional groups into the molecule.
  • Cycloaddition Reactions: The presence of multiple heterocycles allows for various cycloaddition pathways that can modify the compound's structure.

Technical details regarding these reactions can involve specific conditions like temperature control and reaction time to optimize yield and selectivity .

Mechanism of Action

The mechanism of action for this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to CDK2, it disrupts the cell cycle progression in cancer cells. This inhibition leads to:

  • Cell Cycle Arrest: Preventing cells from progressing from the G1 phase to the S phase.
  • Induction of Apoptosis: Triggering programmed cell death pathways in tumor cells.

Data from studies indicate that compounds similar to this one exhibit IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant potency and selectivity for CDK2 inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points vary depending on purity but generally fall within a specific range indicative of high purity.

Chemical Properties

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to characterize these properties accurately .

Applications

The primary applications of 5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:

  • Cancer Treatment Research: As a potential therapeutic agent targeting CDK2 for various cancers.
  • Biochemical Studies: Utilized in studies exploring cell cycle regulation and apoptosis mechanisms.

Continued research may lead to further applications in drug development and molecular pharmacology due to its promising biological activity against cancer cell proliferation .

Properties

Product Name

5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H19N7O/c1-11-6-4-5-7-13(11)23-17(26)15-12(2)22-18-19-10-21-25(18)16(15)14-8-9-20-24(14)3/h4-10,16H,1-3H3,(H,23,26)(H,19,21,22)

InChI Key

UECMEAPHUIRHEP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=NN4C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=NN4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.